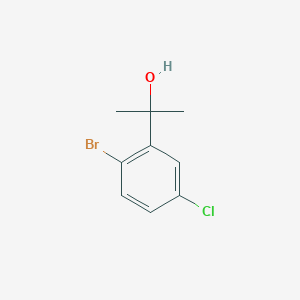
5-Bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with bromine, trifluoromethyl, and carboxylic acid groups The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid typically involves the reaction of 5-bromo-4-(trifluoromethyl)-1,3-thiazole with a suitable carboxylating agent. One common method involves the use of carbon dioxide in the presence of a base, such as potassium carbonate, under elevated temperatures and pressures. The reaction proceeds through the formation of a carboxylate intermediate, which is subsequently protonated to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
- 5-chloro-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
- 5-bromo-4-(methyl)-1,3-thiazole-2-carboxylic acid
Uniqueness
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C5HBrF3NO2S |
|---|---|
分子量 |
276.03 g/mol |
IUPAC名 |
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C5HBrF3NO2S/c6-2-1(5(7,8)9)10-3(13-2)4(11)12/h(H,11,12) |
InChIキー |
XTKQLDZOIUVJFU-UHFFFAOYSA-N |
正規SMILES |
C1(=C(SC(=N1)C(=O)O)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)



![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)







